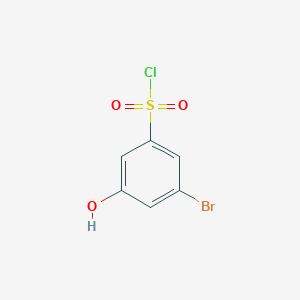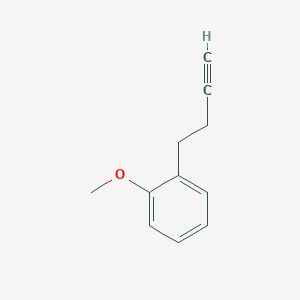
1-(Chloromethyl)-1-pentylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-pentylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-pentylcyclobutane typically involves the chloromethylation of 1-pentylcyclobutane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-pentylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products:
- Substituted derivatives (e.g., amines, ethers).
- Aldehydes or carboxylic acids (oxidation products).
- Methyl derivatives (reduction products).
Scientific Research Applications
1-(Chloromethyl)-1-pentylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-pentylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(Bromomethyl)-1-pentylcyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Hydroxymethyl)-1-pentylcyclobutane: Contains a hydroxymethyl group, making it more hydrophilic.
1-(Methyl)-1-pentylcyclobutane: Lacks the halogen substituent, resulting in different reactivity.
Uniqueness: 1-(Chloromethyl)-1-pentylcyclobutane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic applications and research.
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-pentylcyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-6-10(9-11)7-5-8-10/h2-9H2,1H3 |
InChI Key |
DCGLARJASLRAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


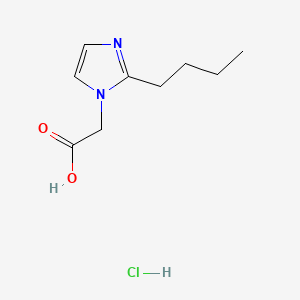
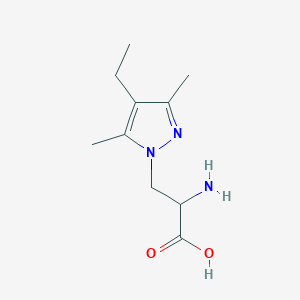

![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
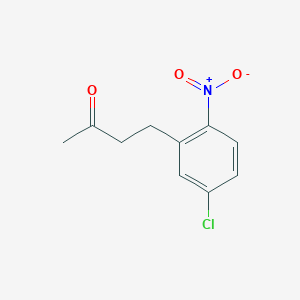
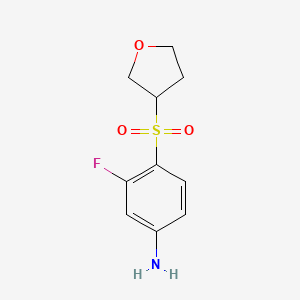
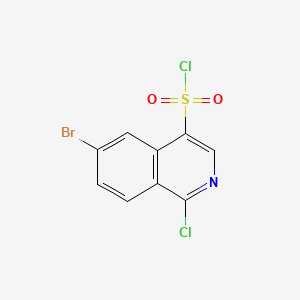
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
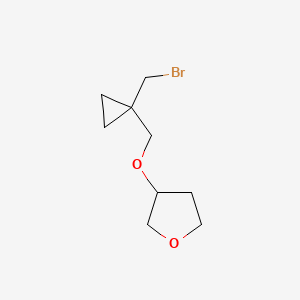
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)
